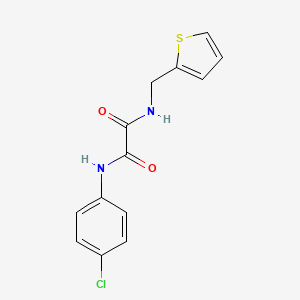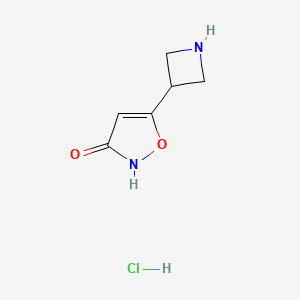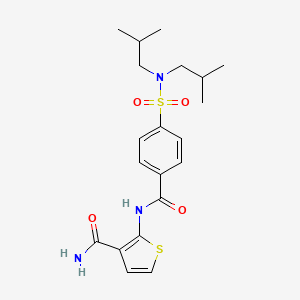
1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as BTP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BTP belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. BTP has been shown to exhibit promising pharmacological properties, making it a potential candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
Analytical Methods Development
A study conducted by Kline, Kusma, and Matuszewski (1999) described a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method involves automated pre-column chemical derivatization followed by high-performance liquid chromatography with fluorescence detection. Although not directly referencing 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, the described compound shares structural similarities, emphasizing the importance of analytical chemistry in understanding such molecules' pharmacokinetics and dynamics in biological systems (W. Kline et al., 1999).
Enzymatic Studies
Research by Hvenegaard et al. (2012) investigated the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the enzymatic processes involving cytochrome P450 and other enzymes. This study reflects the broader application of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives in understanding drug metabolism and the role of enzymes in drug biotransformation (Mette G. Hvenegaard et al., 2012).
Receptor Antagonism
Borrmann et al. (2009) developed and characterized adenosine A2B receptor antagonists, including a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds demonstrate the utility of piperazine derivatives in receptor binding studies, providing insight into molecular interactions that underpin receptor antagonism and potential therapeutic targets (T. Borrmann et al., 2009).
Chemical Synthesis and Characterization
Shainyan et al. (2008) explored the stereodynamic behavior of 1,4-diheterocyclohexanes, including derivatives of 1-(trifluoromethylsulfonyl)piperazine. Their work on the Perlin effect and conformer preferences in such compounds sheds light on the complex interactions within molecules and the impact of structural modifications on their physical and chemical properties (B. Shainyan et al., 2008).
Anticancer Activity
Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of human breast cancer cell proliferation. This research signifies the application of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives in oncology, contributing to the development of new chemotherapeutic agents (C. Ananda Kumar et al., 2007).
Propiedades
IUPAC Name |
1-butylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2S/c1-2-3-8-18(16,17)15-6-4-14(5-7-15)9-10(11,12)13/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZAFPHSIHWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)
![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)



![N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2772650.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide](/img/structure/B2772653.png)


![3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2772657.png)